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Introduction
GI-102 is an investigational, first-in-class, bispecific Fc fusion protein developed by GI

Innovation. It is engineered to act as a potent immuno-oncology agent with a dual mechanism

of action aimed at robustly activating the patient's anti-tumor immune response. This document

provides a comprehensive technical overview of the discovery and development of GI-102,

including its molecular design, mechanism of action, preclinical data, and clinical development

progress.

Molecular Design and Rationale
GI-102 is a novel immunocytokine that structurally combines the extracellular domain of human

CD80 with a modified human interleukin-2 variant (IL-2v3) via a human IgG4 Fc domain. This

design is intended to synergistically harness two critical pathways in the cancer immunity cycle.

[1][2]

The CD80 moiety serves two primary functions:

CTLA-4 Blockade: It binds to the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) on T

cells, an immune checkpoint receptor that downregulates T-cell activation. By blocking this

interaction, GI-102 removes a key inhibitory signal, thereby promoting T-cell-mediated anti-

tumor immunity.
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Tumor and Immune Cell Targeting: The CD80 component facilitates the targeting of the IL-

2v3 payload to the tumor microenvironment and immune cells.

The IL-2v3 moiety is a variant of the human IL-2 cytokine engineered to have:

Abolished IL-2Rα Affinity: The IL-2v3 is designed to have no binding affinity to the alpha

subunit of the IL-2 receptor (IL-2Rα or CD25), which is constitutively expressed on regulatory

T cells (Tregs). This modification is intended to prevent the expansion of immunosuppressive

Tregs.

Preserved IL-2Rβγ Affinity: The IL-2v3 maintains its binding affinity for the IL-2 receptor beta

and gamma subunits (IL-2Rβγ), which are predominantly expressed on cytotoxic T

lymphocytes (CTLs) and Natural Killer (NK) cells. This selective binding is designed to

preferentially stimulate the proliferation and activation of these key anti-tumor effector cells.

The IgG4 Fc domain provides a stable scaffold for the two functional domains and extends the

molecule's serum half-life.

Mechanism of Action
GI-102's dual mechanism of action is designed to promote the cancer immunity cycle through

complementary pathways. The CD80-mediated blockade of CTLA-4 enhances the priming and

activation of T cells in the lymph nodes. Concurrently, the IL-2v3 component stimulates the

proliferation and effector function of CTLs and NK cells within the tumor microenvironment.

This combined approach is hypothesized to lead to a more robust and sustained anti-tumor

immune response compared to targeting either pathway alone.
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Caption: Mechanism of action of GI-102 in the tumor microenvironment and lymph node.

Preclinical Development
In Vitro Studies
Currently, specific quantitative data on the binding affinities and in vitro functional activity of GI-

102 are not publicly available in peer-reviewed literature. The available information indicates

that the IL-2v3 component has no binding affinity to IL-2Rα while maintaining affinity for IL-

2Rβγ.

In Vivo Studies in Animal Models
GI-102 has been evaluated in syngeneic mouse models and non-human primates (NHPs) to

assess its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.

Syngeneic Mouse Models:

EMT6 and LL/2 Models: Studies in EMT6 (mammary carcinoma) and LL/2 (Lewis lung

carcinoma) syngeneic mouse models demonstrated that treatment with GI-102 resulted in a
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significant reduction in tumor volume and growth rate compared to control groups.[3]

Analysis of the tumor-infiltrating lymphocytes (TILs) in these models revealed that GI-102

induced a robust expansion of both CD8+ T cells and NK cells within the tumor

microenvironment.[3] Importantly, and in contrast to treatment with Proleukin® (recombinant

human IL-2), GI-102 did not lead to an expansion of the Treg population in the tumor

microenvironment.[3]

Non-Human Primate (NHP) Studies:

Pharmacodynamics in Cynomolgus Monkeys: Intravenous administration of GI-102 to

Cynomolgus monkeys resulted in a robust and dose-dependent expansion of peripheral

lymphocytes.[1] At a dose of 2.5 mg/kg, GI-102 led to a 21.5-fold increase in total

lymphocytes, a 39.6-fold increase in CD8+ T cells, and a 22-fold increase in NK cells, without

significant toxicities.[1]

Parameter
Fold Increase from Baseline (2.5 mg/kg GI-

102)

Total Lymphocytes 21.5

CD8+ T Cells 39.6

NK Cells 22

Table 1: Pharmacodynamic Effects of GI-102 in

Cynomolgus Monkeys[1]

Pharmacokinetics in Cynomolgus Monkeys:Detailed pharmacokinetic parameters such as

Cmax, AUC, and clearance from NHP studies are not yet publicly available.

Clinical Development
GI-102 is currently being evaluated in a Phase 1/2a, first-in-human, open-label, multicenter,

dose-escalation and expansion study (NCT05824975, KEYNOTE-G08) in patients with

advanced or metastatic solid tumors.[1][2] The study is designed to assess the safety,

tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single

agent and in combination with other anti-cancer therapies, including pembrolizumab.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/375159081_1062_GI-102_a_novel_CD80-IgG4-IL2v3_fusion_protein_driving_lymphocyte_expansion_and_anti-cancer_potential_through_regulation_of_immune_cells_in_the_tumor_microenvironment
https://www.researchgate.net/publication/375159081_1062_GI-102_a_novel_CD80-IgG4-IL2v3_fusion_protein_driving_lymphocyte_expansion_and_anti-cancer_potential_through_regulation_of_immune_cells_in_the_tumor_microenvironment
https://www.researchgate.net/publication/375159081_1062_GI-102_a_novel_CD80-IgG4-IL2v3_fusion_protein_driving_lymphocyte_expansion_and_anti-cancer_potential_through_regulation_of_immune_cells_in_the_tumor_microenvironment
https://jitc.bmj.com/content/11/Suppl_1/A824
https://jitc.bmj.com/content/11/Suppl_1/A824
https://jitc.bmj.com/content/11/Suppl_1/A824
https://jitc.bmj.com/content/11/Suppl_1/A824
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.clinicaltrials.gov/study/NCT05824975
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1/2a Study (NCT05824975) - Preliminary Results
As of the data cutoff of January 12, 2024, 32 patients with a median of 3 prior lines of therapy

had been treated in the dose-escalation portion of the study at dose levels of 0.06, 0.12, 0.24,

and 0.45 mg/kg administered intravenously every 3 weeks.[2]

Safety and Tolerability:

GI-102 was generally well-tolerated up to the highest dose of 0.45 mg/kg.[2]

No dose-limiting toxicities (DLTs) were observed.[2]

The most common treatment-related adverse events (TRAEs) were pyrexia (43.8%) and

chills (34.4%).[2]

Grade ≥3 TRAEs occurred in 15.6% of patients, and no patients discontinued treatment due

to TRAEs.[2]

Pharmacokinetics and Pharmacodynamics:

The preliminary pharmacokinetic profile of GI-102 showed target-mediated drug disposition

with a half-life of approximately 48 hours.[2]

At the 0.24 mg/kg dose level, GI-102 resulted in a significant expansion of peripheral

lymphocytes, with a mean fold change from baseline of 4.4 for total lymphocytes, 3.9 for

CD8+ T cells (effector & memory), and 20.4 for NK cells.[2] There was no meaningful

increase in Treg cells.[2]

Cell Type
Mean Fold Change from Baseline (0.24

mg/kg GI-102)

Peripheral Lymphocytes 4.4 (range: 2.1-9.6)

CD8+ T Cells 3.9 (range: 2.0-5.7)

NK Cells 20.4 (range: 9.5-32.6)

Table 2: Pharmacodynamic Effects of GI-102 in

Patients with Solid Tumors[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.asco.org/abstracts-presentations/ABSTRACT460384
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-Tumor Activity:

In 23 evaluable patients, the objective response rate (ORR) was 17.4% (4/23).[2]

In patients with metastatic melanoma who had previously received immune checkpoint

inhibitors, the ORR was 42.9% (3/7) and the disease control rate (DCR) was 85.7% (6/7),

including 3 confirmed partial responses (cPR).[2] The median time to response was 6 weeks.

[2]

In patients with metastatic ovarian cancer, the ORR was 33.3% (1/3) and the DCR was

66.7% (2/3), with one cPR.[2]

More recent preliminary data from a Phase 2 study of GI-102 in combination with Keytruda in

patients refractory to prior immunotherapy showed an ORR of 75% (3 out of 4 patients), with

one patient achieving a complete remission (CR).[5] In the melanoma subgroup of this cohort,

the ORR was 100% (2 out of 2 patients).[5]

Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of GI-102 are not

available in the public domain. The following are high-level descriptions based on the available

information.

In Vivo Efficacy in Syngeneic Mouse Models (General
Workflow)
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Study Setup

Treatment Phase

Analysis

1. Culture EMT6 or LL/2 cells

2. Subcutaneous implantation of tumor cells into syngeneic mice

3. Allow tumors to establish to a predetermined size

4. Randomize mice into treatment groups (Vehicle, GI-102, etc.)

5. Administer treatment according to the defined schedule

6. Monitor tumor growth (caliper measurements) and animal health

7. Euthanize mice at study endpoint

8. Harvest tumors and spleens

9. Process tissues and analyze immune cell populations by flow cytometry

Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1675219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Protocol (NCT05824975) - High-Level
Overview

Patient Screening
(Advanced/Metastatic Solid Tumors)

Part A: Dose Escalation (3+3 Design)
IV GI-102 Monotherapy

Part C/D: Combination Therapy
GI-102 + Pembrolizumab or other agents

Part B: Dose Expansion
IV GI-102 at RP2D

Determine RP2D

Primary Endpoint: Safety & Tolerability (DLTs, AEs) Secondary Endpoints: ORR, DCR, DOR (RECIST 1.1)Exploratory Endpoints: Pharmacokinetics, Biomarker Analysis (Immune Cell Expansion)

Click to download full resolution via product page

Caption: High-level overview of the GI-102 Phase 1/2a clinical trial design.

Future Directions
The promising preliminary safety and efficacy data for GI-102, particularly in immune

checkpoint inhibitor-refractory melanoma, have supported its continued clinical development.

Ongoing and future studies will likely focus on:

Determining the recommended Phase 2 dose (RP2D) for monotherapy and combination

therapies.

Evaluating the efficacy of GI-102 in a broader range of tumor types.

Further investigating the potential of GI-102 in combination with other anti-cancer agents,

such as other checkpoint inhibitors and targeted therapies.
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Developing and evaluating a subcutaneous formulation of GI-102 to improve patient

convenience.

Conclusion
GI-102 is a novel, dual-acting immuno-oncology agent with a well-defined mechanism of action

designed to overcome some of the limitations of existing immunotherapies. Preclinical studies

have demonstrated its ability to selectively activate anti-tumor immune cells and mediate anti-

tumor efficacy. Early clinical data have shown a manageable safety profile and encouraging

signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further

clinical investigation is warranted to fully elucidate the therapeutic potential of GI-102 in the

treatment of cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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